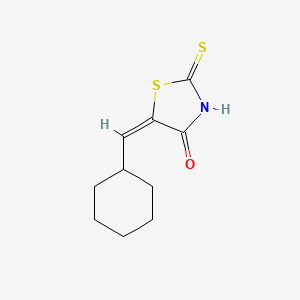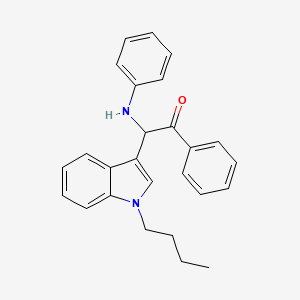![molecular formula C11H11ClOS B14441368 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene CAS No. 74851-97-1](/img/structure/B14441368.png)
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzene ring, along with a methoxybuta-1,3-dien-2-yl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-chloro-4-nitrobenzene and 3-methoxybuta-1,3-diene.
Formation of Sulfanyl Group: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amine, which is then converted to a thiol group using reagents like thiourea.
Coupling Reaction: The thiol group is then coupled with 3-methoxybuta-1,3-diene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Major Products Formed
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diene moiety can also participate in cycloaddition reactions, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the sulfanyl and diene groups, making it less reactive.
4-Chlorothiophenol: Contains a sulfanyl group but lacks the diene moiety.
1-Chloro-4-[(2-methoxyethyl)sulfanyl]benzene: Similar structure but with a different substituent on the sulfanyl group.
Uniqueness
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a diene moiety, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74851-97-1 |
|---|---|
Molekularformel |
C11H11ClOS |
Molekulargewicht |
226.72 g/mol |
IUPAC-Name |
1-chloro-4-(3-methoxybuta-1,3-dien-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C11H11ClOS/c1-8(13-3)9(2)14-11-6-4-10(12)5-7-11/h4-7H,1-2H2,3H3 |
InChI-Schlüssel |
MUBILVNTAWLRCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C(=C)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


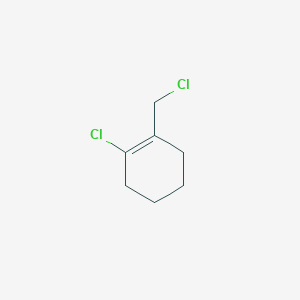


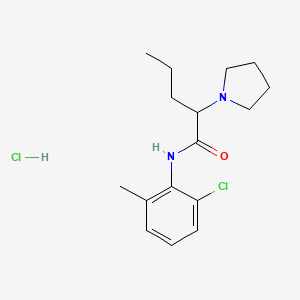
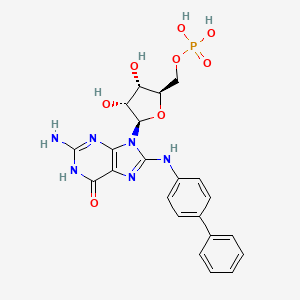
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
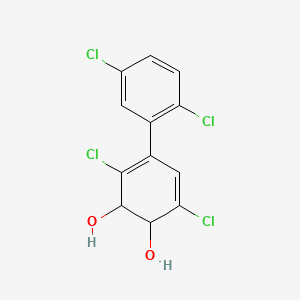
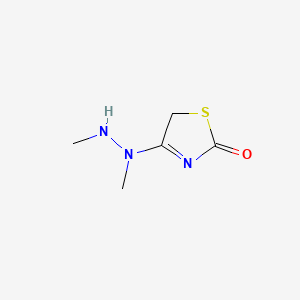
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
